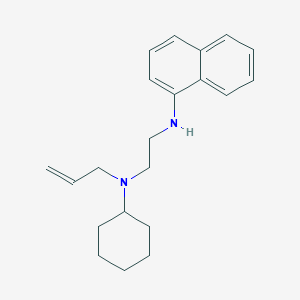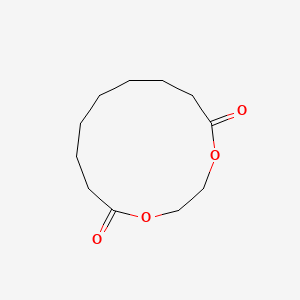
1,4-Dioxacyclotridecane-5,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxacyclotridecane-5,13-dione is a heterocyclic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is characterized by a 13-membered ring structure containing two oxygen atoms and two ketone groups. This compound is also known by other names such as ethylene azelate and azelaic acid cyclic ethylene ester .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxacyclotridecane-5,13-dione can be synthesized through the reaction of azelaic acid with ethylene glycol . The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate esterification and cyclization. The reaction conditions often include temperatures ranging from 150°C to 200°C and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1,4-Dioxacyclotridecane-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azelaic acid derivatives.
Reduction: 1,4-Dioxacyclotridecane-5,13-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dioxacyclotridecane-5,13-dione has several applications in scientific research:
作用機序
The mechanism of action of 1,4-dioxacyclotridecane-5,13-dione involves its interaction with various molecular targets. The compound’s cyclic structure allows it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and drug delivery systems. The pathways involved include coordination with metal centers and hydrogen bonding with biological molecules .
類似化合物との比較
Similar Compounds
1,4-Dioxacyclotridecane-5,13-dione: Ethylene azelate, azelaic acid cyclic ethylene ester.
1,4-Dioxacyclotridecane-5,13-diol: A reduced form of the compound with alcohol groups instead of ketones.
Azelaic Acid: A dicarboxylic acid used in various industrial and pharmaceutical applications.
Uniqueness
This compound is unique due to its 13-membered ring structure, which imparts specific chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
4471-27-6 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
1,4-dioxacyclotridecane-5,13-dione |
InChI |
InChI=1S/C11H18O4/c12-10-6-4-2-1-3-5-7-11(13)15-9-8-14-10/h1-9H2 |
InChIキー |
QABJRPWOBYCMBO-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=O)OCCOC(=O)CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


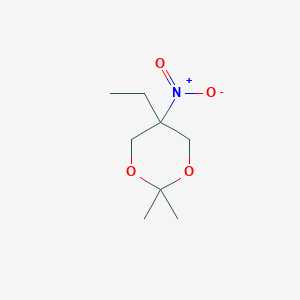
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
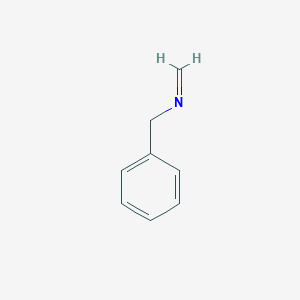
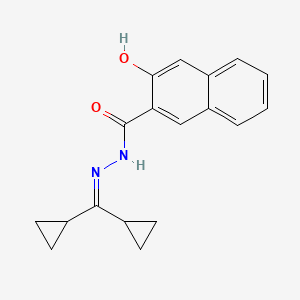
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
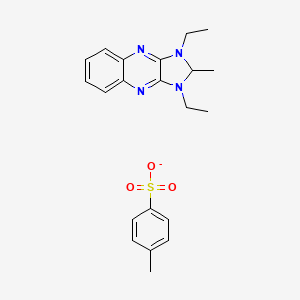
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
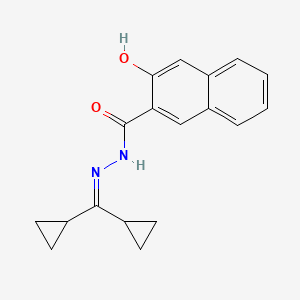
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
